molecular formula C11H19NO5 B2661010 Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate CAS No. 67706-68-7

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate

Cat. No. B2661010
CAS RN: 67706-68-7
M. Wt: 245.275
InChI Key: MFRFJFDLZKHOFX-UHFFFAOYSA-N
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Description

“Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate” is a chemical compound . It is a derivative of amino acids and is often used in organic synthesis . The tert-butoxycarbonyl (Boc) group is a protective group often used in peptide synthesis .


Synthesis Analysis

The synthesis of compounds similar to “Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are synthesized by neutralizing [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs can then be used as starting materials in peptide synthesis .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate” can be represented by the formula C11H21NO4 . The InChI code for this compound is 1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate” include a molecular weight of 231.29 g/mol . The compound has a topological polar surface area of 64.6 Ų and a complexity of 233 .

Scientific Research Applications

Synthesis of Chiral Intermediates

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate is used as a key intermediate in the synthesis of various chiral compounds. For instance, it serves as an important chiral intermediate in the synthesis of sitagliptin, a medication used for the treatment of diabetes. This synthesis process involves several steps, including selective methylation, Boc-protection, acylation, and oxidation, achieving an overall yield of about 41% (Zhang Xingxian, 2012).

Reactions with Other Compounds

Ethyl 4-bromo-3-oxobutanoate reacts with various compounds like diethyl malonate, yielding products such as diethyl 5-ethoxycarbonyl-3-oxohexanedioate. This type of reaction showcases the compound’s versatility in forming complex molecules (Tetsuzo Kato, H. Kimura, K. Tanji, 1978).

Enantioselective Synthesis

The compound is utilized in the enantioselective synthesis of various molecules. An example is its use in producing methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, synthesized with high optical purity. This application highlights its role in creating specific enantiomers of molecules, crucial in many pharmaceutical applications (Takuji Magata et al., 2017).

Enzyme-Catalyzed Asymmetric Reduction

Ethyl 4-chloro-3-oxobutanoate, a related compound, is subject to enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems. This process is significant for producing enantiomerically enriched products, indicating the potential of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate in similar biocatalytic processes (S. Shimizu et al., 1990).

Antimicrobial and Antioxidant Studies

Compounds synthesized using Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate have been evaluated for their antimicrobial and antioxidant properties. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate synthesized from it was tested for antimicrobial and antioxidant susceptibilities, showcasing the potential of derivatives of this compound in pharmaceutical research (A. D. Kumar et al., 2016).

Future Directions

The future directions for “Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate” and similar compounds could involve further exploration of their use in peptide synthesis . Additionally, their potential as antimetabolites in cancer chemotherapy could be investigated .

properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-16-9(14)6-8(13)7-12-10(15)17-11(2,3)4/h5-7H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRFJFDLZKHOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate

CAS RN

67706-68-7
Record name 4-[(tert-Butoxycarbonyl)amino]-3-oxobutanoic acid ethyl ester
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Synthesis routes and methods

Procedure details

Referenced: J. Med. Chem. 2008, 51 (3), 487-501. At RT, 1,1′-carbonyldiimidazole (13.88 g, 86 mmol) was added to a solution of N-Boc-glycine (Sigma-Aldrich Chemical Company, Inc.) (10.00 g, 57.1 mmol) in THF (200 mL) and the mixture was stirred for 3 h. Magnesium chloride (10.87 g, 114 mmol) and potassium ethyl malonate (Sigma-Aldrich Chemical Company, Inc.) (19.43 g, 114 mmol) were added and the resulting suspension was heated in an oil bath at 50° C. for 18 h. The reaction mixture was concentrated under reduced pressure. The off-white residue was treated with EtOAc (300 mL), then washed sequentially with 5% sodium bisulfate (2×25 mL), saturated NaHCO3 (2×50 mL), and brine (25 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated. The crude material was purified by chromatography through a Thomson Single Step pre-packed silica gel column (160 g, eluted with a gradient of 0-75% EtOAc in hexanes) to provide ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (10.33 g, 42.1 mmol, 74% yield) as a colorless viscous oil after drying under vacuum overnight. 1H NMR (400 MHz, CDCl3) δ ppm 5.16 (1H, d, J=5.7 Hz), 4.21 (2H, m), 4.08-4.16 (2H, m), 3.48 (2H, s), 1.45 (9H, s), 1.29 (3H, m). m/z (ESI, +ve) 268.0 (M+Na)+.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
10.87 g
Type
reactant
Reaction Step Three
Quantity
19.43 g
Type
reactant
Reaction Step Three

Citations

For This Compound
5
Citations
HO Kim, RK Olsen, OS Choi - The Journal of Organic Chemistry, 1987 - ACS Publications
Acylation of lithium enolates of ethyl acetate and ethyl thioacetate with derivatives of (S)-2-hydroxy-3-methylbutanoic acid, activated at the carboxyl function as the acid chloride, …
Number of citations: 52 pubs.acs.org
LH Pettus, KL Andrews, SK Booker… - Journal of Medicinal …, 2016 - ACS Publications
The high expression of proviral insertion site of Moloney murine leukemia virus kinases (Pim-1, -2, and -3) in cancers, particularly the hematopoietic malignancies, is believed to play a …
Number of citations: 34 pubs.acs.org
AM Prior, MJ Gunaratna, D Kikuchi, J Desper, Y Kim… - …, 2014 - thieme-connect.com
Various condensation and ring-closing reactions were used for the syntheses of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, bicyclic pyridinones, and tricyclic …
Number of citations: 2 www.thieme-connect.com
S Mann, L Colliandre, G Labesse, O Ploux - Biochimie, 2009 - Elsevier
7,8-Diaminopelargonic acid aminotransferase (DAPA AT), a potential drug target in Mycobacterium tuberculosis, transforms 8-amino-7-oxononanoic acid (KAPA) into DAPA. We have …
Number of citations: 23 www.sciencedirect.com
W Fan, W Li, X Ma, X Tao, X Li, Y Yao… - The Journal of …, 2011 - ACS Publications
A series of enantiomerically pure γ-heteroatom substituted β-hydroxy esters were synthesized with high enantioselectivities (up to 99.1% ee) by hydrogenation of γ-heteroatom …
Number of citations: 46 pubs.acs.org

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